molecular formula C18H17N3O3 B7705421 N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No.: B7705421
M. Wt: 323.3 g/mol
InChI Key: CGRLBPVYQXRZLQ-UHFFFAOYSA-N
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Description

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12(19-17(22)14-6-4-3-5-7-14)18-20-16(21-24-18)13-8-10-15(23-2)11-9-13/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRLBPVYQXRZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide moiety. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Benzamide Moiety: The oxadiazole intermediate can then be reacted with an appropriate benzoyl chloride or benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different ring-opened products.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity to certain targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
  • N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
  • N-(1-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Uniqueness

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes.

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